molecular formula C15H18N4O2 B2645374 [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide CAS No. 1436297-86-7

[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide

Cat. No.: B2645374
CAS No.: 1436297-86-7
M. Wt: 286.335
InChI Key: LSZFOMCSSTYOJW-UHFFFAOYSA-N
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Description

[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide is a synthetic organic compound with potential applications in various scientific fields. The compound features a piperazine ring substituted with an acetyl group and a phenylcyanamide moiety, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Future Directions

The future directions for research on “[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide” could include further studies on its synthesis, properties, and potential applications. For example, the development of novel PET probes based on related compounds suggests potential applications in medical imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide typically involves the reaction of 4-acetylpiperazine with a suitable cyanamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional steps for solvent recovery and waste management to ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with diverse functional groups .

Mechanism of Action

The mechanism of action of [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmitter levels and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-13(20)17-7-9-18(10-8-17)15(21)11-19(12-16)14-5-3-2-4-6-14/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZFOMCSSTYOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CN(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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